molecular formula C7H14N2O4 B556808 2,6-Diaminopimelic acid CAS No. 583-93-7

2,6-Diaminopimelic acid

Cat. No.: B556808
CAS No.: 583-93-7
M. Wt: 190.20 g/mol
InChI Key: GMKMEZVLHJARHF-UHFFFAOYSA-N
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Description

2,6-Diaminopimelic acid is an amino acid that plays a crucial role in the biosynthesis of bacterial cell walls. It is a derivative of lysine and is characterized by the presence of two amino groups and two carboxyl groups. This compound is essential for microbial metabolism and is a potential marker for the quantification of microbial proteins .

Safety and Hazards

2,6-DAP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2,6-DAP is a potential marker for quantification of microbial proteins . It is a sensitive and reliable marker and is majorly quantified using gradient high-performance liquid chromatography (HPLC) . It is a promising area of research, with potential applications in the medical and pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

2,6-Diaminopimelic acid is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a key component in the formation of stable cell wall components in bacteria . It is also a precursor to the amino acid lysine in some bacteria, such as Escherichia coli and Clostridium perfringens, through the action of the enzyme diaminopimelate decarboxylase .

Cellular Effects

The presence of this compound influences various cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in the synthesis of lysine, an essential amino acid that plays a role in protein synthesis and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a key intermediate in the diaminopimelate pathway, a series of enzymatic reactions that lead to the synthesis of lysine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, it is a key intermediate in the diaminopimelate pathway, which leads to the synthesis of lysine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminopimelic acid can be synthesized through various methods. One common approach involves the hydrolysis of bacterial cell walls, which contain this compound as a component. The hydrolysis is typically carried out using hydrochloric acid at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes involving specific bacterial strains. These bacteria are cultured in media that promote the production of the compound, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminopimelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Comparison with Similar Compounds

2,6-Diaminopimelic acid is unique due to its specific role in bacterial cell wall synthesis. Similar compounds include:

These compounds share some structural similarities but differ in their specific functions and roles in biological processes.

Properties

IUPAC Name

2,6-diaminoheptanedioic acid
Source PubChem
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InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GMKMEZVLHJARHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
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DSSTOX Substance ID

DTXSID10862237
Record name 2,6-Diaminoheptanedioic acid
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Molecular Weight

190.20 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Diaminopimelic acid
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CAS No.

583-93-7, 922-54-3, 17121-19-6, 2577-62-0
Record name Diaminopimelic acid
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Record name 2,6-Diaminoheptanedioic acid
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Record name 2,6-diaminopimelic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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